1,1-二环丙基乙醇

描述

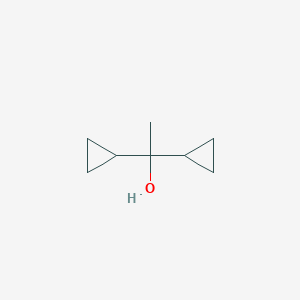

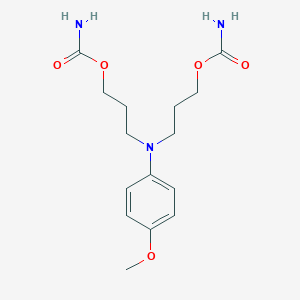

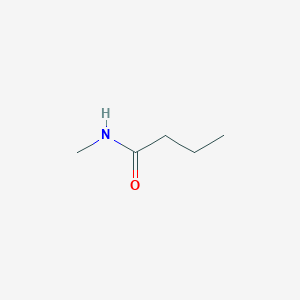

1,1-Dicyclopropylethanol is a compound that is structurally characterized by the presence of two cyclopropyl groups attached to a central ethane moiety. While the specific compound 1,1-Dicyclopropylethanol is not directly studied in the provided papers, related compounds with cyclopropyl groups and their reactivity, synthesis, and structural analysis are discussed, which can provide insights into the properties and behavior of 1,1-Dicyclopropylethanol.

Synthesis Analysis

The synthesis of compounds related to 1,1-Dicyclopropylethanol involves various reactions mediated by Lewis acids. For instance, 1-cyclopropyl-2-arylethanones react with allenic esters in the presence of TMSOTf to produce dihydrofuro[2,3-h]chromen-2-one derivatives through a sequence of nucleophilic ring-opening, aldol-type reactions, cyclic transesterification, dehydration, and aromatization . This indicates that cyclopropyl-containing compounds can participate in complex reaction sequences to form diverse structures.

Molecular Structure Analysis

The molecular structure of 1,1-dicyclopropylethene, a compound similar to 1,1-Dicyclopropylethanol but lacking the hydroxyl group, has been analyzed using gas electron diffraction (GED) and ab initio calculations . The study revealed a mixture of trans-gauche and gauche-gauche conformations, indicating that the cyclopropyl groups can influence the overall conformation of the molecule. This information is relevant to understanding the conformational preferences of 1,1-Dicyclopropylethanol.

Chemical Reactions Analysis

Cyclopropyl-substituted ethylenes, such as 1,2-dicyclopropylethylene, undergo cycloadditions with tetracyanoethylene (TCNE) to form cyclobutane and vinylcyclopentane derivatives . The reaction's outcome is influenced by the solvent and the substitution pattern on the ethylene. This suggests that 1,1-Dicyclopropylethanol may also undergo cycloaddition reactions, although the presence of the hydroxyl group could affect the reaction pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-containing compounds are influenced by their conformational states. For example, the dipole moments and conformational preferences of dicyano-substituted cyclopropyl compounds have been studied, showing that solvent polarity can significantly affect the conformational equilibrium . The crystal structure of dicyclopropylethanedione provides insights into the solid-state conformation, with the CO groups being trans to each other and cis to the adjacent cyclopropane rings . These findings can be extrapolated to predict that 1,1-Dicyclopropylethanol may exhibit similar conformation-dependent properties and that its physical state could be influenced by intermolecular interactions and solvent effects.

科学研究应用

1-甲基环丙烯 (1-MCP) 作为乙烯抑制剂

1-MCP 因其抑制植物中乙烯作用的能力而被广泛研究,这有利于保持水果、蔬菜和花卉作物的采后品质。它可以防止乙烯对一系列园艺产品的影响,从而延迟成熟和衰老过程。这一特性使其成为延长易腐烂商品保质期的宝贵工具 (Blankenship & Dole, 2003).

在水果和蔬菜保鲜中的应用

研究表明,使用 1-MCP 可以显着影响各种水果和蔬菜的采后寿命。它已被用作提高产品质量的商业技术,并作为研究工具来研究乙烯在成熟和衰老中的作用 (Watkins, 2006).

模拟扩散-吸附动力学

研究还集中在模拟 1-MCP 在苹果果实和储存室中发现的非目标材料中的吸附动力学。此类研究对于优化商业环境中乙烯抑制剂的应用至关重要 (Ambaw 等,2010).

未来方向

The future directions in the study and application of “1,1-Dicyclopropylethanol” or similar compounds could involve the design of new multicomponent strategies for the rapid synthesis of biologically relevant heterocycles . This could lead to the development of new therapeutic agents or industrial chemicals .

属性

IUPAC Name |

1,1-dicyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(9,6-2-3-6)7-4-5-7/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYDTXNAECZPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498147 | |

| Record name | 1,1-Dicyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dicyclopropylethan-1-ol | |

CAS RN |

18895-50-6 | |

| Record name | 1,1-Dicyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)